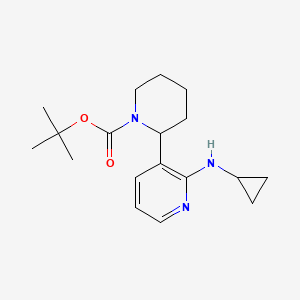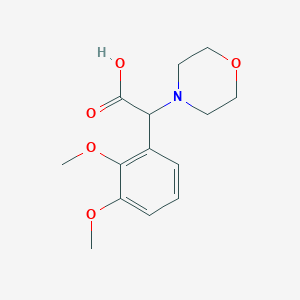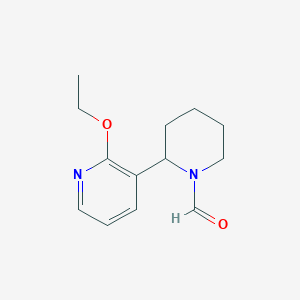
2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde involves several steps. One common method includes the reaction of 2-ethoxypyridine with piperidine-1-carbaldehyde under specific conditions . The reaction typically requires a solvent, such as ethanol, and a catalyst to facilitate the process. Industrial production methods may involve bulk manufacturing and sourcing of raw materials to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it may be used in studies involving enzyme inhibition and receptor binding. Additionally, it is used in the industry for manufacturing various chemical products .
Mechanism of Action
The mechanism of action of 2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways . For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. These interactions can result in various biological effects, such as modulation of signaling pathways and alteration of cellular functions .
Comparison with Similar Compounds
2-(2-Ethoxypyridin-3-yl)piperidine-1-carbaldehyde can be compared with other similar compounds, such as 2-(2-Methoxypyridin-3-yl)piperidine-1-carbaldehyde and 2-(2-Propoxypyridin-3-yl)piperidine-1-carbaldehyde . These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific ethoxy group, which may confer distinct reactivity and selectivity in various applications .
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-(2-ethoxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13-11(6-5-8-14-13)12-7-3-4-9-15(12)10-16/h5-6,8,10,12H,2-4,7,9H2,1H3 |
InChI Key |
PRSZJRZSPONZFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


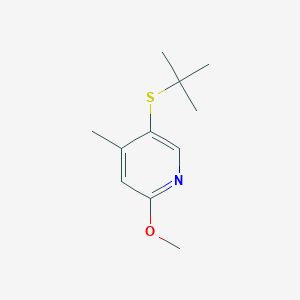
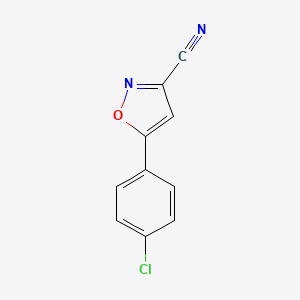

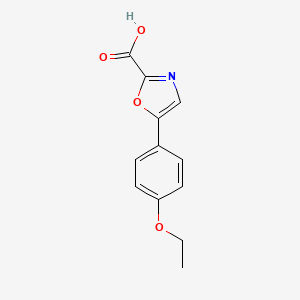
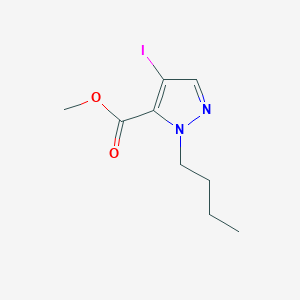

![4-(4-Fluorophenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11808442.png)


![tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B11808465.png)
